(R)-Monepantel: A Technical Guide to its Mechanism of Action on Nematode Ion Channels
(R)-Monepantel: A Technical Guide to its Mechanism of Action on Nematode Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Monepantel, the active enantiomer of the anthelmintic drug Monepantel (B609222), represents a distinct class of amino-acetonitrile derivatives (AADs) with a unique mechanism of action against a broad spectrum of parasitic nematodes. This technical guide provides an in-depth exploration of its molecular interactions with nematode-specific ion channels, detailing the current understanding of its mode of action, the experimental methodologies used to elucidate this mechanism, and the quantitative data supporting these findings. The primary target of (R)-Monepantel is a nematode-specific subclass of acetylcholine-gated ion channels, specifically the ACR-23 receptor in Caenorhabditis elegans and its ortholog, MPTL-1, in parasitic species like Haemonchus contortus.[1][2][3][4][5] Its action on these channels leads to irreversible activation, causing spastic paralysis and subsequent expulsion of the parasite from its host.[3][5][6] This guide is intended to be a comprehensive resource for researchers in parasitology, neurobiology, and drug development, providing the foundational knowledge necessary to advance research in this area.
The Molecular Target: A Nematode-Specific Ion Channel
The primary molecular target of (R)-Monepantel has been identified as a homopentameric ligand-gated ion channel belonging to the DEG-3 subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] In the model organism C. elegans, this receptor is known as ACR-23, while in the economically significant gastrointestinal parasite of sheep, Haemonchus contortus, the homologous protein is designated MPTL-1.[2][4] These channels are exclusive to nematodes, a key factor contributing to the high therapeutic index of Monepantel and its low toxicity in vertebrate hosts.[4][7]
Cryo-electron microscopy studies have revealed that ACR-23 forms a homopentameric channel.[1][8][9][10] While the natural ligand, betaine (B1666868), binds at the conventional neurotransmitter sites in the extracellular domain, (R)-Monepantel binds to an allosteric site located within the transmembrane domain of the receptor.[1][8][10]
Mechanism of Action: Allosteric Modulation and Direct Agonism
The interaction of (R)-Monepantel with the ACR-23/MPTL-1 channel is multifaceted and concentration-dependent.
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Positive Allosteric Modulator: At low nanomolar concentrations, (R)-Monepantel acts as a positive allosteric modulator. It enhances the activity of the channel in the presence of the natural agonist, leading to a prolonged open state.[6]
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Direct Agonist: At higher micromolar concentrations, (R)-Monepantel can directly activate the channel in the absence of the primary agonist, behaving as a "superagonist".[11][12]
This dual action results in an irreversible opening of the ion channel, leading to a constant and uncontrolled influx of cations (primarily Na⁺ and K⁺) into the nematode's muscle cells.[11][12] This sustained ion flux causes membrane depolarization, leading to hypercontraction of the body wall muscles, spastic paralysis, and ultimately, the death or expulsion of the nematode from its host.[3][5][6]
Signaling Pathway of (R)-Monepantel Action
Caption: Signaling pathway of (R)-Monepantel leading to nematode paralysis.
Quantitative Data on (R)-Monepantel Activity
The efficacy of (R)-Monepantel varies across different nematode species and is directly correlated with the presence and sensitivity of the ACR-23/MPTL-1 ortholog. The following tables summarize key quantitative data from various studies.
| Nematode Species | Receptor Target | Assay Type | Parameter | Value | Reference |
| C. elegans | ACR-23 | Electrophysiology (HEK293 cells) | EC₅₀ | 2.13 µM | [10][12] |
| C. elegans & other Caenorhabditis spp. | ACR-23/MPTL-1 like | In vitro sensitivity | EC₅₀ | <1.25 µM | [2][13] |
| Pristionchus pacificus | Lacks ACR-23/MPTL-1 homolog | In vitro sensitivity | EC₅₀ | >43 µM | [2][4][13] |
| Strongyloides ratti | Remote homolog of ACR-23/MPTL-1 | In vitro sensitivity | EC₅₀ | >43 µM | [2][13] |
| Ancylostoma ceylanicum (adults) | Not specified | In vitro | IC₅₀ | 1.7 µg/ml | [14] |
| Trichuris muris (L3 larvae) | Not specified | In vitro | IC₅₀ | 78.7 µg/ml | [14] |
| Receptor Subtype | Host Organism | Expression System | Parameter | Value | Reference |
| Asu-ACR-16 | Ascaris suum | Xenopus oocytes | IC₅₀ | 1.6 ± 3.1 nM and 0.2 ± 2.3 µM | [6] |
| Ode pyrantel/tribendimidine receptor | Oesophagostomum dentatum | Xenopus oocytes | IC₅₀ | 1.7 ± 0.7 µM | [6] |
| Ode levamisole (B84282) receptor | Oesophagostomum dentatum | Xenopus oocytes | IC₅₀ | 5.0 ± 0.5 µM | [6] |
Experimental Protocols
The elucidation of (R)-Monepantel's mechanism of action has relied on a combination of sophisticated experimental techniques. This section provides an overview of the key methodologies.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes
This is the primary technique used to functionally characterize the effect of (R)-Monepantel on heterologously expressed nematode ion channels.
Objective: To measure the ion flow across the oocyte membrane in response to the application of (R)-Monepantel, thereby determining its effect on the expressed ion channels.
Methodology:
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Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
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cRNA Injection: cRNA encoding the nematode ion channel subunit of interest (e.g., ACR-23, MPTL-1) is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
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An oocyte expressing the channel is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[15][16][17]
-
The membrane potential is clamped at a holding potential (typically -60 mV to -80 mV).[18]
-
A solution containing the agonist (e.g., acetylcholine, choline, or (R)-Monepantel) is perfused over the oocyte.
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The resulting current generated by the flow of ions through the channels is recorded.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as EC₅₀ (for agonists) and IC₅₀ (for antagonists), as well as to characterize the kinetics of channel activation and desensitization.
Experimental Workflow for TEVC
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
C. elegans Locomotion and Motility Assays
These in vivo assays are used to assess the physiological effect of (R)-Monepantel on the whole organism.
Objective: To quantify the effect of (R)-Monepantel on nematode movement and paralysis.
Methodology:
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Worm Synchronization: A population of C. elegans is synchronized to obtain worms at the same developmental stage (e.g., L4 larvae or young adults).[19] This is typically achieved by bleaching gravid adults to isolate eggs, which then hatch and develop in a synchronized manner.[19]
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Drug Exposure: Synchronized worms are placed in 96-well plates containing liquid S-medium, E. coli as a food source, and varying concentrations of (R)-Monepantel.[20]
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Motility Tracking: The movement of the worms is recorded over time using an automated tracking system, such as an infrared-based motility tracker.[19]
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Data Analysis: The recorded movements are analyzed to quantify parameters such as the frequency of body bends (thrashing rate) or overall locomotor activity. A dose-dependent decrease in motility is indicative of the drug's paralytic effect.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.
Objective: To visualize the structure of the ACR-23/MPTL-1 ion channel and to map the binding site of (R)-Monepantel.
Methodology:
-
Protein Expression and Purification: The ion channel protein is overexpressed in a suitable expression system (e.g., mammalian cells) and purified.
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Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the protein structure.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual protein particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein.
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Model Building and Analysis: An atomic model of the protein is built into the 3D density map, allowing for the identification of key structural features, including ligand binding sites.
Logical Relationships and Resistance
The sensitivity of a nematode species to (R)-Monepantel is critically dependent on the presence of a functional ACR-23/MPTL-1 ortholog. This relationship provides a powerful tool for predicting the efficacy of the drug against different parasitic species.
Logical Flow for Predicting Monepantel Sensitivity
Caption: Logical diagram for predicting nematode sensitivity to Monepantel.
Resistance to Monepantel in the field is an emerging concern. Studies have shown that mutations in the acr-23/mptl-1 gene, leading to a non-functional or absent receptor, are a primary mechanism of resistance. This underscores the critical role of this ion channel as the drug's primary target.
Conclusion
(R)-Monepantel's mechanism of action through the allosteric and direct activation of the nematode-specific ACR-23/MPTL-1 ion channel represents a significant advancement in anthelmintic therapy. The detailed understanding of its molecular interactions, supported by robust quantitative data and sophisticated experimental methodologies, provides a solid foundation for the rational design of next-generation anthelmintics and for the development of strategies to mitigate the emergence of resistance. This technical guide serves as a comprehensive repository of this knowledge, aimed at facilitating further research and innovation in the field of parasite control.
References
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